molecular formula C19H32O2 B12454620 Methyl octadeca-6,9,12-trienoate CAS No. 2676-41-7

Methyl octadeca-6,9,12-trienoate

Cat. No.: B12454620
CAS No.: 2676-41-7
M. Wt: 292.5 g/mol
InChI Key: JFRWATCOFCPIBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl octadeca-6,9,12-trienoate can be synthesized through various methods. One common approach involves the Wittig coupling reaction. For instance, 6,6,7,7-tetradeutero-3-nonenyltriphenylphosphonium iodide can be coupled with methyl 9-oxo-6-nonenoate to yield the desired product . Another method involves the ozonolysis of cyclohexene to obtain methyl 6-oxohexanoate, which is then coupled in a Wittig reaction with [2-(1,3-dioxan-2-yl)ethyl]triphenylphosphonium .

Industrial Production Methods

Industrial production of this compound typically involves the esterification of octadecatrienoic acid with methanol in the presence of a catalyst. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl octadeca-6,9,12-trienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl octadeca-6,9,12-trienoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl octadeca-6,9,12-trienoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a precursor to bioactive lipid mediators, which play roles in inflammation and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of double bonds, which imparts distinct chemical and biological properties. Its ability to act as a precursor to bioactive lipid mediators sets it apart from other similar compounds .

Biological Activity

Methyl octadeca-6,9,12-trienoate, also known as methyl alpha-linolenate, is a methyl ester of octadecatrienoic acid characterized by three double bonds at the 6, 9, and 12 positions. This compound has garnered attention for its diverse biological activities, particularly in the fields of agriculture and nutrition. This article presents a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C19H32O2C_{19}H_{32}O_2 and is classified as a polyunsaturated fatty acid. Its structure can be represented as follows:

CH3(CH2)4CH=CHCH=CHCH=CH(CH2)7COOCH3\text{CH}_3(CH_2)4CH=CHCH=CHCH=CH(CH_2)7COOCH_3

The presence of multiple double bonds contributes to its reactivity and interaction with biological systems.

Biological Activities

1. Insect Attractant:
this compound has been identified as a significant attractant pheromone for various insect species. It plays a crucial role in mating behaviors and communication among insects such as the brown-winged green bug (Plautia stali). The compound interacts with olfactory receptors in insects, influencing their behavior through olfactory signaling pathways.

2. Antioxidant Properties:
Research indicates that this compound exhibits antioxidant activities. It can scavenge free radicals and reduce oxidative stress in biological systems. This property is particularly relevant in the context of food preservation and health benefits associated with dietary intake .

3. Anti-inflammatory Effects:
In vitro studies have shown that this compound can modulate inflammatory responses. It has been observed to inhibit the production of pro-inflammatory cytokines in various cell lines, suggesting potential applications in managing inflammatory diseases .

Case Studies

Case Study 1: Insect Behavior Modulation
A study conducted on Plautia stali demonstrated that exposure to this compound significantly increased mating success rates compared to control groups without the compound. The results indicated that this methyl ester could be utilized in developing eco-friendly pest management strategies by exploiting its pheromonal properties.

Case Study 2: Antioxidant Activity Assessment
The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay. The compound showed a dose-dependent scavenging effect on DPPH radicals with an IC50 value comparable to established antioxidants like ascorbic acid. This suggests its potential use as a natural preservative in food products .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameBiological ActivityNotes
This compoundInsect attractant; antioxidantSignificant role in pest management
Methyl (9Z)-octadec-9-enoateAntioxidant; anti-inflammatoryFewer double bonds; less reactive
Methyl (9Z,12Z)-octadeca-9,12-dienoateModerate antioxidantSimilar structure; fewer applications

Properties

CAS No.

2676-41-7

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

IUPAC Name

methyl octadeca-6,9,12-trienoate

InChI

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11,13-14H,3-6,9,12,15-18H2,1-2H3

InChI Key

JFRWATCOFCPIBM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.